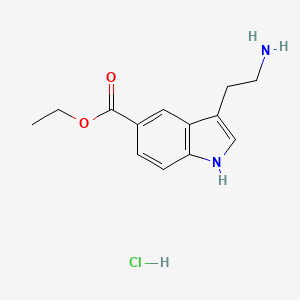
ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride typically involves the reaction of indole derivatives with ethyl chloroformate and subsequent amination. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems can also reduce the risk of human error and improve safety.
化学反应分析
Types of Reactions
3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Indole-5-carboxylic acid derivatives.
Reduction: Indole-5-carboxylic alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmitter pathways due to its structural similarity to serotonin.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride involves its interaction with various molecular targets. It can bind to receptors in the central nervous system, influencing neurotransmitter pathways. The compound may also interact with enzymes involved in metabolic processes, leading to various biological effects.
相似化合物的比较
Similar Compounds
Serotonin: A neurotransmitter with a similar indole structure.
Melatonin: A hormone involved in regulating sleep-wake cycles, also an indole derivative.
Tryptamine: Another indole derivative with biological activity.
Uniqueness
3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride is unique due to its specific ester and amino functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
属性
CAS 编号 |
7272-55-1 |
|---|---|
分子式 |
C13H17ClN2O2 |
分子量 |
268.74 g/mol |
IUPAC 名称 |
ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)9-3-4-12-11(7-9)10(5-6-14)8-15-12;/h3-4,7-8,15H,2,5-6,14H2,1H3;1H |
InChI 键 |
JVVKKZTZQNDTAM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C2CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















